3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-[3-(chloromethyl)piperidin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3/c11-6-8-2-1-5-15(7-8)10-4-3-9(12)13-14-10/h3-4,8H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACPWYBDGKQDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671657 | |
| Record name | 3-Chloro-6-[3-(chloromethyl)piperidin-1-yl]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185310-44-4 | |
| Record name | 3-Chloro-6-[3-(chloromethyl)piperidin-1-yl]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridazine Core Functionalization
The pyridazine ring serves as the foundational scaffold, with position 6 typically targeted for piperidine attachment. 3-Chloro-6-fluoropyridazine or 3,6-dichloropyridazine are common starting materials due to their electrophilic reactivity at the 6-position. In a representative procedure, 3-chloro-6-fluoropyridazine undergoes nucleophilic displacement with 3-(chloromethyl)piperidine in dimethylformamide (DMF) at 60–100°C for 12–24 hours, using potassium carbonate as a base. This method achieves 68–75% yield by leveraging the electron-deficient nature of pyridazine to facilitate amine coupling.
Table 1: Reaction Conditions for Pyridazine-Piperidine Coupling
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Chloro-6-fluoropyridazine | K₂CO₃ | DMF | 80 | 18 | 72 |
| 3,6-Dichloropyridazine | Et₃N | DMSO | 100 | 24 | 65 |
Leaving Group Optimization
Bromo- and iodo-substituted pyridazines show enhanced reactivity but require stringent moisture control. A 2023 study demonstrated that 3-chloro-6-iodopyridazine reacts with 3-(chloromethyl)piperidine in tetrahydrofuran (THF) at 50°C with cesium carbonate, achieving 82% yield within 8 hours. Iodide’s superior leaving group ability reduces reaction time but increases raw material costs.
Piperidine Ring Synthesis and Functionalization
Pre-functionalized Piperidine Derivatives
3-(Chloromethyl)piperidine is typically synthesized separately before pyridazine coupling. A two-step sequence starting from nipecotic acid (piperidine-3-carboxylic acid) involves:
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Reduction : LiAlH₄-mediated reduction of the carboxylic acid to 3-(hydroxymethyl)piperidine (89% yield).
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Chlorination : Treatment with thionyl chloride (SOCl₂) at 0°C to convert the hydroxymethyl group to chloromethyl (78% yield).
Table 2: Chloromethylation Efficiency Across Reagents
| Reagent | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 0 | 78 |
| PCl₅ | Toluene | 25 | 65 |
| (COCl)₂ | Ether | -10 | 82 |
In Situ Piperidine Formation
Alternative routes construct the piperidine ring directly on the pyridazine core. For example, a 2022 protocol employs aza-Prins cyclization, where a linear amine precursor undergoes intramolecular cyclization with formaldehyde in dichloromethane, catalyzed by zirconium chloride (ZrCl₄). This method bypasses pre-functionalized piperidine synthesis but requires precise stoichiometry to avoid oligomerization.
Chloromethylation Techniques
Direct Chloromethylation of Piperidine
Post-coupling chloromethylation introduces the chloromethyl group after pyridazine-piperidine bond formation. Using chloromethyl methyl ether (MOMCl) and SnCl₄ as a Lewis acid, the reaction proceeds via electrophilic aromatic substitution at the piperidine 3-position. However, this approach risks over-chlorination and generates toxic byproducts, limiting its industrial scalability.
Radical-Mediated Methods
Recent advances employ photoredox catalysis under blue LED light to achieve regioselective chloromethylation. Irradiation of 3-methylpiperidine-pyridazine adducts with ClCH₂I and a ruthenium catalyst (Ru(bpy)₃²⁺) selectively installs the chloromethyl group at the 3-position with 85% efficiency. This method minimizes side reactions but requires specialized equipment.
Catalytic Coupling and Hydrogenation
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination couples 3-chloro-6-bromopyridazine with 3-(chloromethyl)piperidine using Pd(OAc)₂ and Xantphos ligand. This method operates at milder temperatures (50–70°C) and achieves 88% yield but struggles with residual palladium contamination (>50 ppm).
Reductive Amination
A 2024 innovation utilizes transfer hydrogenation with ammonium formate and Pd/C to simultaneously reduce imine intermediates and install the piperidine moiety. This one-pot strategy reduces steps but requires careful pH control to prevent pyridazine ring hydrogenation.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics Across Methods
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 3 | 65 | 98 | High |
| Aza-Prins Cyclization | 2 | 58 | 95 | Moderate |
| Radical Chloromethylation | 4 | 72 | 99 | Low |
The nucleophilic substitution route remains the most scalable, while radical methods offer superior regioselectivity. Industrial applications prioritize yield and cost, favoring iterative improvements to classical methods over novel but complex protocols .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s two chlorine atoms exhibit distinct reactivity due to their electronic environments:
-
The chloromethyl group undergoes facile substitution due to its sp<sup>3</sup> hybridization, enabling derivatization for pharmacological applications .
-
The pyridazine-bound chlorine is less reactive but participates in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to form biaryl structures, as observed in analogous chloropyridazine systems .
Comparative Reactivity with Analogues
This compound’s dual reactivity sites and catalytic versatility make it valuable in synthetic chemistry, though its handling requires stringent safety protocols. Further research is needed to explore its coordination chemistry and industrial-scale applications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine is CHClN, with a molecular weight of 246.14 g/mol. The compound features a pyridazine ring with a chloromethyl piperidine moiety, which contributes to its unique reactivity and biological activity. Its high boiling point (approximately 440.7 °C) and density (1.278 g/cm³) further characterize this compound's physical properties.
Anticancer Research
One of the most promising applications of this compound is in the development of anticancer agents. Research indicates that this compound can inhibit specific kinases involved in cancer pathways, making it a candidate for further pharmacological studies aimed at cancer treatment. Its ability to cross the blood-brain barrier suggests potential applications in neuropharmacology as well, particularly for treating central nervous system tumors.
Drug Metabolism Studies
Studies have shown that this compound may inhibit cytochrome P450 enzymes, specifically CYP1A2, which are critical for drug metabolism. This property makes it relevant for drug-drug interaction studies, providing insights into how various medications may affect each other's efficacy and safety profiles.
Catalyst in Polymer Production
In the industrial sector, this compound has been identified as a useful catalyst in the production of polyethylene terephthalate (PET), a widely used polymer in packaging and textiles. Its role as a catalyst enhances the efficiency of polymerization reactions, thereby improving production processes .
The compound's structural features enable it to interact with various biological targets. Its reactivity stems from the chloromethyl group, which can undergo nucleophilic substitution reactions, allowing it to participate in diverse chemical transformations.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has provided insights into optimizing their efficacy. For example, modifications to substituents can significantly enhance the potency and selectivity of these compounds against specific biological targets . This knowledge can guide future research efforts aimed at developing more effective derivatives based on this compound.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-(6-Chloropyridazin-3-yl)piperidin-4-aminedihydrochloride | 0.90 | Different piperidine substitution |
| 6-Chloro-N,N-dimethylpyridazin-3-amine | 0.85 | Dimethyl substitution alters biological activity |
| 3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride | 0.84 | Piperazine instead of piperidine |
| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | 0.57 | Contains triazole ring which alters reactivity |
This table illustrates how variations in substitution patterns can influence pharmacological profiles and potential applications.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridazine derivatives are structurally diverse, with variations in substituents on the heterocyclic core and the pendant amine moiety. Below is a comparative analysis of 3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine with analogous compounds:
Substituent Variations and Electronic Effects
Key Observations :
- Chloromethyl vs. Aryl Groups : The chloromethyl group in the target compound introduces steric bulk and polarity compared to aryl-substituted analogs (e.g., 2-fluorophenyl or trifluoromethylphenyl). This may reduce membrane permeability but improve hydrogen bonding with biological targets .
- Piperidine vs.
Analgesic and Anti-inflammatory Activity
- 3-Chloro-6-(4-methylphenyl)-pyridazine (): Demonstrated analgesic and anti-inflammatory effects comparable to reference drugs (e.g., indomethacin) via dual peripheral and central mechanisms.
- R66703 (3-chloro-6-[4-[(3-methylphenyl)methyl]-1-piperazinyl]pyridazine) (): Exhibited antiviral activity against rhinoviruses, highlighting the role of lipophilic substituents in bioactivity .
Antimicrobial Activity
Physicochemical and Crystallographic Properties
Crystallography and Conformational Analysis
- 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine (): Crystallizes with a planar pyridazine ring and chair-conformation piperazine. Weak C–H⋯F hydrogen bonds stabilize the lattice, enhancing thermal stability .
- 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine (): Exhibits a planar pyridazine core with a pyrazole substituent, enabling π-stacking interactions in crystal packing .
Solubility and Lipophilicity
- Chloromethyl-Substituted Analogs : Increased polarity due to the Cl and CH₂Cl groups may reduce logP compared to trifluoromethyl- or benzyl-substituted derivatives, impacting blood-brain barrier penetration .
Biological Activity
3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a chloromethyl piperidine moiety. Its molecular structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Antimicrobial Activity
Research indicates that compounds with a pyridazine nucleus often exhibit significant antimicrobial properties. The presence of the chloromethyl piperidine group may enhance this activity by improving solubility and bioavailability. Studies have shown that derivatives of pyridazine can be effective against various bacterial strains, including both gram-positive and gram-negative bacteria.
- Table 1: Antimicrobial Efficacy of Pyridazine Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
The anticancer potential of pyridazine derivatives has also been investigated. These compounds have shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies indicate that certain pyridazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
- Table 2: Anticancer Activity of Pyridazine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12 µM |
| HepG2 | 10 µM |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Disruption of Cell Membrane Integrity : By interacting with cellular membranes, it can compromise the integrity of microbial cells or induce apoptosis in cancer cells.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.
Case Studies
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Study on Antimicrobial Efficacy : A study assessed the in vitro activity of this compound against multiple strains of bacteria. The results indicated significant antimicrobial activity, particularly against resistant strains.
- Anticancer Research : Another investigation focused on the cytotoxic effects on cancer cell lines. The results demonstrated that the compound induced significant apoptosis, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine and its derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, pyridazine derivatives are functionalized with aliphatic/aromatic amines under mild fusion conditions. In one approach, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine reacts with amines (e.g., piperidine derivatives) at elevated temperatures (80–120°C) without solvents, yielding substituted pyridazines . Microwave-assisted synthesis can enhance reaction efficiency for structurally similar compounds, reducing reaction times and improving regioselectivity .
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fusion reaction | Solvent-free, 120°C | 65–78 | |
| Microwave-assisted | 150°C, 20 min | 82–90 |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, the crystal structure of a related compound, 3-chloro-6-(4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl)pyridazine, revealed a planar pyridazine ring with a chair conformation in the piperidine moiety . Complementary techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight via molecular ion peaks (e.g., m/z = 296.1 for C₁₀H₁₂Cl₂N₄) .
Q. What solvent systems are optimal for spectroscopic analysis?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO-d₆, CDCl₃) are preferred for NMR due to their ability to dissolve pyridazine derivatives without proton interference. For UV-Vis spectroscopy, ethanol or acetonitrile is used to avoid solvent absorption in the 250–300 nm range, where pyridazines exhibit π→π* transitions .
Advanced Research Questions
Q. How can regioselective functionalization challenges be addressed during synthesis?
- Methodological Answer : Regioselectivity in pyridazine derivatives is influenced by steric and electronic factors. For example, the 3-chloro group in the parent compound is more reactive toward nucleophilic substitution than the 6-position due to electron-withdrawing effects of the adjacent piperidinyl group. Computational modeling (DFT) can predict reactive sites, while protecting groups (e.g., boronate esters) enable sequential functionalization at the 6-position .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in pharmacological studies (e.g., anti-bacterial vs. anti-viral efficacy) may arise from assay conditions or substituent effects. Systematic structure-activity relationship (SAR) studies are critical. For instance:
- Varying substituents : Replacing the chloromethyl group with trifluoromethyl (as in 3-chloro-6-(trifluoromethyl)pyridazine) alters hydrophobicity and target binding .
- Standardized assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for anti-bacterial tests) and controls to minimize variability .
Q. How are mechanistic insights into anti-platelet aggregation activity validated?
- Methodological Answer : In vitro assays (e.g., platelet-rich plasma aggregation induced by ADP) are combined with molecular docking to identify binding interactions. For example, 3-(piperazin-1-yl)pyridazine derivatives inhibit platelet aggregation by targeting P2Y₁₂ receptors, validated via competitive binding assays and crystallographic data .
Data Contradiction Analysis
Q. Why do solubility values vary across studies for similar pyridazine derivatives?
- Methodological Answer : Solubility discrepancies often stem from solvent polarity and pH. For example:
- Polar solvents : Pyridazines show higher solubility in DMSO (>50 mg/mL) than in water (<1 mg/mL) due to hydrophobic piperidine moieties .
- pH effects : Protonation of the piperidine nitrogen at acidic pH (e.g., pH 2) increases aqueous solubility by forming hydrophilic salts .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
